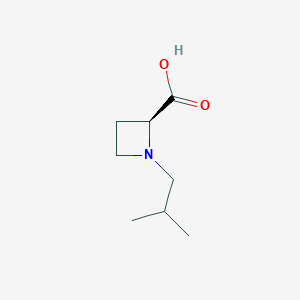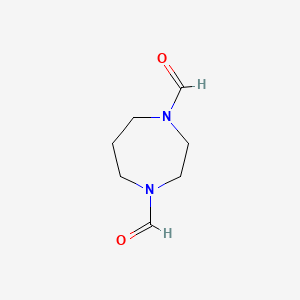![molecular formula C9H15NO B11919945 (7R)-7-Methyl-2-azaspiro[4.4]nonan-3-one](/img/structure/B11919945.png)
(7R)-7-Methyl-2-azaspiro[4.4]nonan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7R)-7-Methyl-2-azaspiro[4.4]nonan-3-one is a spirocyclic compound characterized by a unique bicyclic structure. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and material science. The spirocyclic framework imparts unique chemical properties, making it a valuable target for synthetic chemists.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7R)-7-Methyl-2-azaspiro[4.4]nonan-3-one can be achieved through several synthetic routes. One common method involves the DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation. This method is particularly useful for constructing the bicyclo[3.3.1]nonan-9-one core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, pressure, and solvent systems, to enhance yield and purity.
化学反応の分析
Types of Reactions
(7R)-7-Methyl-2-azaspiro[4.4]nonan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
(7R)-7-Methyl-2-azaspiro[4.4]nonan-3-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds.
Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and receptor binding.
Medicine: The compound’s framework is explored for developing new pharmaceuticals with potential therapeutic effects.
Industry: It is used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of (7R)-7-Methyl-2-azaspiro[4.4]nonan-3-one involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved.
類似化合物との比較
Similar Compounds
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Known for its antimicrobial activity and potential therapeutic applications.
2-Azaspiro[4.4]nonan-3-one: Shares a similar spirocyclic framework but differs in functional groups and reactivity.
Uniqueness
(7R)-7-Methyl-2-azaspiro[44]nonan-3-one is unique due to its specific stereochemistry and functional groups, which impart distinct chemical and biological properties
特性
分子式 |
C9H15NO |
|---|---|
分子量 |
153.22 g/mol |
IUPAC名 |
(8R)-8-methyl-2-azaspiro[4.4]nonan-3-one |
InChI |
InChI=1S/C9H15NO/c1-7-2-3-9(4-7)5-8(11)10-6-9/h7H,2-6H2,1H3,(H,10,11)/t7-,9?/m1/s1 |
InChIキー |
GBLKZMJRCGZIJB-YOXFSPIKSA-N |
異性体SMILES |
C[C@@H]1CCC2(C1)CC(=O)NC2 |
正規SMILES |
CC1CCC2(C1)CC(=O)NC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2H-Imidazo[4,5-D]oxazolo[5,4-B]pyridine](/img/structure/B11919895.png)









![Spiro[cyclopropane-1,3'-indolin]-6'-amine](/img/structure/B11919952.png)

